3-Methyl-4-nitropyridine

Medicinal Chemistry Organic Synthesis Heterocyclic Functionalization

Choose 3-Methyl-4-nitropyridine (CAS 1678-53-1) for its unique 3-methyl-4-nitro ortho-substitution that ensures exclusive 2-position cyanation in Reissert-Kaufmann reactions—unattainable with unsubstituted 4-nitropyridine. With a high melting point of 246 °C, this pale yellow solid is easily handled, purified by recrystallization, and stored under standard conditions, unlike its low-melting isomer 4-methyl-3-nitropyridine. Essential for pharmaceutical and agrochemical intermediate synthesis where regiochemical precision and processing robustness are critical. Purchase high-purity material from verified suppliers.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 1678-53-1
Cat. No. B157339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitropyridine
CAS1678-53-1
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O2/c1-5-4-7-3-2-6(5)8(9)10/h2-4H,1H3
InChIKeyUYAWSMUOLFSNGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitropyridine (CAS 1678-53-1): Chemical Properties and Key Identifiers


3-Methyl-4-nitropyridine (CAS 1678-53-1), also known as 4-nitro-3-picoline, is a disubstituted pyridine derivative with the molecular formula C6H6N2O2 and a molecular weight of 138.12 g/mol . It exists as a pale yellow powder at room temperature with a melting point of 246 °C, density of 1.27 g/cm³, and boiling point of 244.2 °C at 760 mmHg [1]. The compound is characterized by limited water solubility (0.02 g/100 mL at 20 °C) and a logP value of 0.79, indicating moderate hydrophilicity [2]. This heterocyclic building block serves as a versatile intermediate in pharmaceutical and agrochemical syntheses, with its unique substitution pattern (methyl at C3, nitro at C4) conferring distinct electronic and steric properties that differentiate it from isomeric nitropyridines .

Why 3-Methyl-4-nitropyridine Cannot Be Simply Replaced by Other Nitropyridine Isomers


Substituting 3-methyl-4-nitropyridine with seemingly similar nitropyridine isomers, such as 4-methyl-3-nitropyridine (CAS 5832-44-0) or unsubstituted 4-nitropyridine, is not chemically equivalent and can lead to divergent reaction outcomes. The distinct 3-methyl-4-nitro substitution pattern alters both the electronic environment of the pyridine ring and the compound's physical state, which directly impacts handling, solubility, and synthetic utility. For instance, the target compound is a high-melting solid (246 °C), whereas 4-methyl-3-nitropyridine is a low-melting solid or liquid at room temperature (24–28 °C), which has significant implications for purification, storage, and large-scale processing . Furthermore, the specific regiochemistry of substitution dictates the site selectivity in subsequent transformations, as demonstrated in the Reissert-Kaufmann reaction where the 3-methyl group redirects cyanation exclusively to the 2-position, a regioselectivity not observed with the unsubstituted 4-nitropyridine N-oxide [1]. These differences are not trivial; they directly influence the efficiency and outcome of multi-step syntheses in pharmaceutical and agrochemical development.

3-Methyl-4-nitropyridine: Quantitative Differentiation from Key Analogs


Regioselective Cyanation: Divergent Site Selectivity in Reissert-Kaufmann Reaction

In the Reissert-Kaufmann reaction, the N-oxide of 3-methyl-4-nitropyridine exhibits a unique regioselectivity compared to unsubstituted 4-nitropyridine N-oxide. The 3-methyl group directs the incoming cyano group exclusively to the 2-position, whereas the unsubstituted analogue would be expected to undergo substitution at the 6-position [1]. This selectivity is attributed to the hyperconjugation effect of the 3-methyl group, which alters the electronic density of the pyridine ring.

Medicinal Chemistry Organic Synthesis Heterocyclic Functionalization

Physical State Divergence: Solid vs. Liquid Handling and Purification

The physical state of 3-methyl-4-nitropyridine is fundamentally different from its positional isomer, 4-methyl-3-nitropyridine (CAS 5832-44-0). The target compound is a high-melting solid at room temperature, whereas the isomer is a low-melting solid or liquid [1]. This difference has direct implications for isolation, purification, and handling in both laboratory and industrial settings.

Process Chemistry Crystallization Scale-up

Electronic Modulation: Methyl Ortho Effect on Nitro Group Reactivity

Multinuclear NMR studies have quantified the electronic influence of the 3-methyl group on the 4-nitro functionality. It was found that an 'ortho-effect' of the methyl group inhibits the deshielding effect of the 4-nitro group, a phenomenon not observed in unsubstituted 4-nitropyridine or other positional isomers lacking this specific ortho-relationship [1]. This steric and electronic modulation is a direct consequence of the 3-methyl-4-nitro substitution pattern.

Physical Organic Chemistry NMR Spectroscopy Electronic Effects

Carcinogenic Potency: Comparative Activity in 4-Nitropyridine 1-Oxide Derivatives

Among a series of alkylated 4-nitropyridine 1-oxide (4-NPO) derivatives, the 3-methyl derivative exhibited the highest carcinogenic potency in mouse models, followed by the 3-ethyl derivative and then the unsubstituted 4-NPO [1]. While this data pertains to the N-oxide form, it underscores the significant biological impact of a methyl group at the 3-position, which is relevant for safety assessment in research and development settings.

Toxicology Chemical Safety Structure-Activity Relationship

Optimal Application Scenarios for 3-Methyl-4-nitropyridine Based on Verified Differentiation Evidence


Synthesis of 2-Substituted Pyridine Building Blocks via Regioselective Cyanation

When the synthetic goal requires a cyano group at the 2-position of a 4-nitropyridine scaffold, 3-methyl-4-nitropyridine N-oxide is the preferred starting material. As demonstrated in the Reissert-Kaufmann reaction, the 3-methyl group redirects the cyanation exclusively to the 2-position, a selectivity not achievable with unsubstituted 4-nitropyridine N-oxide [1]. This route provides efficient access to 2-cyano-4-nitropyridines, which are versatile intermediates for further elaboration into 4-nitropicolinic acids and other heterocyclic compounds.

Process Development Favoring Solid-State Handling and Crystallization

In large-scale syntheses where ease of handling, purification, and storage are critical parameters, 3-methyl-4-nitropyridine offers distinct advantages over its isomer, 4-methyl-3-nitropyridine. With a melting point of 246 °C, it is a robust solid that can be conveniently purified by recrystallization and stored under standard conditions [2]. In contrast, the isomeric 4-methyl-3-nitropyridine, with a melting point of only 24-28 °C, presents challenges as a low-melting solid or liquid that may require specialized handling and low-temperature storage .

Mechanistic Studies of Electronic and Steric Effects in Pyridine Derivatives

The unique ortho-relationship between the 3-methyl and 4-nitro groups in 3-methyl-4-nitropyridine makes it an ideal model compound for investigating substituent electronic effects. NMR studies have confirmed that this specific substitution pattern inhibits the deshielding effect of the nitro group, a phenomenon not observed in other isomers [3]. Researchers exploring structure-reactivity relationships in nitropyridines can leverage this compound to probe the interplay between steric hindrance and electronic modulation in heteroaromatic systems.

Safety Assessment and Handling Protocol Development for Nitropyridine Intermediates

Given the documented high carcinogenic potency of the 3-methyl-4-nitropyridine 1-oxide derivative relative to other alkylated analogs, laboratories and pilot plants working with this compound class must implement rigorous safety measures [4]. This quantitative comparative toxicology data is essential for risk assessment, informing proper personal protective equipment (PPE) requirements, engineering controls, and waste disposal procedures during research and scale-up activities.

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